1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene

Structure-Activity Relationship Serotonin Receptor Pharmacology Medicinal Chemistry

1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene (CAS 1213650-18-0; MFCD18709506) is a chiral, non-racemic small molecule belonging to the 2-aryl-pyrrolidine class, defined by a stereogenic center at the pyrrolidine 2-position in the (S)-configuration. Its molecular formula is C12H16BrNO2 (exact mass 285.0364 g/mol) and it exhibits a computed LogP of 2.67, indicative of moderate lipophilicity suitable for blood-brain barrier penetration studies.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
Cat. No. B12096273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C2CCCN2)Br)OC
InChIInChI=1S/C12H16BrNO2/c1-15-11-6-8(10-4-3-5-14-10)9(13)7-12(11)16-2/h6-7,10,14H,3-5H2,1-2H3
InChIKeyWGKODCSJJFTYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene (CAS 1213650-18-0): A Defined (S)-Enantiomeric 2-Bromo-4,5-Dimethoxyphenyl-Pyrrolidine Scaffold for Medicinal Chemistry and Chemical Biology Research


1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene (CAS 1213650-18-0; MFCD18709506) is a chiral, non-racemic small molecule belonging to the 2-aryl-pyrrolidine class, defined by a stereogenic center at the pyrrolidine 2-position in the (S)-configuration . Its molecular formula is C12H16BrNO2 (exact mass 285.0364 g/mol) and it exhibits a computed LogP of 2.67, indicative of moderate lipophilicity suitable for blood-brain barrier penetration studies . The 2-bromo-4,5-dimethoxyphenyl substitution pattern distinguishes this compound from its 3-bromo, 4-bromo, and alternative methoxy regioisomers, each of which presents distinct electronic and steric profiles that can significantly alter target engagement [1].

Why In-Class Brominated Dimethoxyphenyl-Pyrrolidines Cannot Be Interchanged with 1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene


Within the C12H16BrNO2 isomeric family, the precise position of the bromine atom (ortho, meta, or para to the pyrrolidine attachment), the methoxy substitution pattern (4,5- vs. 2,5- vs. 3,4-), the point of pyrrolidine attachment (C-2 vs. C-3 of the phenyl ring), and the absolute stereochemistry at the pyrrolidine α-carbon each independently control target-binding geometry, functional selectivity, and ADME properties [1]. For example, the 4-bromo-2,5-dimethoxy regioisomer (2C-B-PYR) is a disclosed potent 5-HT2A/5-HT2C receptor agonist with published patent protection, while the 3-bromo-4,5-dimethoxy analog presents a distinct LogP of 2.4 and a predicted pKa of 9.5 . Simple replacement of the (S)-2-bromo-4,5-dimethoxy isomer with any of these close analogs risks altering receptor subtype selectivity, metabolic stability, and intellectual property position [2]. The quantitative evidence below establishes precisely where 1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene is differentiated from its nearest structural neighbors.

Quantitative Differentiation Evidence for 1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene Versus Closest Analogs


Regiochemical Differentiation: 2-Bromo vs. 3-Bromo vs. 4-Bromo Substitution on the Dimethoxyphenyl Ring

The ortho-bromine substitution (position 2) in the target compound places the halogen adjacent to the pyrrolidine-attached carbon, creating a sterically hindered biaryl-like environment. This contrasts with the 3-bromo isomer (CAS 1337044-84-4), where bromine is meta to the pyrrolidine, and the 4-bromo isomer 2C-B-PYR (CAS not assigned in public databases), where bromine is para [1]. In the broader 2,5-dimethoxyphenethylamine class, moving the lipophilic substituent from the 4-position to the 2-position consistently reduces 5-HT2A receptor potency by >10-fold, as demonstrated for the 2C-B vs. its 2-bromo positional isomer [2]. The 2-bromo-4,5-dimethoxy pattern thus offers a differentiated pharmacological starting point distinct from the heavily patented 4-bromo-2,5-dimethoxy series.

Structure-Activity Relationship Serotonin Receptor Pharmacology Medicinal Chemistry

Absolute Stereochemistry: (S)-Enantiomer at Pyrrolidine C-2 Provides Defined Chirality for Enantioselective SAR Studies

The target compound is specified as the single (2S)-enantiomer. The corresponding (2R)-enantiomer of the 3-bromo-4,5-dimethoxy regioisomer (CAS 1213078-56-8) is commercially listed as a distinct entity with its own CAS number and exhibits a computed LogP of 2.4 compared to 2.67 for the (2S)-2-bromo racemate [1]. Although direct enantiomeric LogP data for the 2-bromo series are not available, the established principle that enantiomeric pyrrolidines exhibit divergent pharmacological profiles — as demonstrated by the eutomer/distomer differentiation of compounds 6eu and 6dis in the 2,5-dimethoxyphenylpiperidine series (EC50 = 69 nM vs. 370 nM at 5-HT2AR) — underscores the critical importance of defined stereochemistry [2].

Enantioselective Synthesis Chiral Resolution Drug Discovery

Physicochemical Property Differentiation: LogP, Boiling Point, and Density Versus 3-Bromo and 4-Bromo Regioisomers

The 2-bromo-4,5-dimethoxy isomer (target compound) exhibits a computed LogP of 2.67 and a boiling point of 334.4±42.0 °C at 760 mmHg . In comparison, the 3-bromo-4,5-dimethoxy regioisomer (CAS 1337044-84-4) has a predicted boiling point of 339.8±42.0 °C and a higher predicted density of 1.343±0.06 g/cm³ vs. 1.3±0.1 g/cm³ for the target . The 4-bromo-2,5-dimethoxy isomer (2C-B-PYR) exhibits a boiling point of 352.5±0.0 °C — approximately 18 °C higher than the target — and a flash point of 167.0 °C vs. 156.1±27.9 °C . The 2-bromo isomer is therefore the most volatile and least thermally stable member of the series, a property relevant to both synthetic handling (distillation, sublimation) and gas chromatographic analysis.

Physicochemical Profiling ADME Prediction Compound Logistics

Pyrrolidine Attachment Position: C-2 Aryl Substitution vs. C-3 Aryl Substitution Controls Conformational Space and Basic Amine Orientation

The target compound bears the pyrrolidine ring at the C-2 (ortho) position of the phenyl ring, a substitution that restricts rotation about the aryl-pyrrolidine bond due to steric clash between the pyrrolidine ring and the adjacent bromine and methoxy substituents. This contrasts with the C-3 substituted isomer 3-(2-bromo-4,5-dimethoxyphenyl)pyrrolidine (CAS 1260856-99-2), where the pyrrolidine is attached at the meta position relative to bromine, affording greater conformational freedom [1]. In kinase inhibitor design, the shift from 2-aryl-pyrrolidine to 3-aryl-pyrrolidine scaffolds has been shown to alter target selectivity profiles, as the distance and vector of the basic amine relative to the aromatic pharmacophore changes by approximately 1.5–2.0 Å [2]. The 2-aryl-pyrrolidine scaffold also provides a more compact, conformationally restricted geometry favorable for targets with shallow hydrophobic pockets.

Conformational Analysis Receptor Docking Ligand Design

Conformational Restriction Advantage: Cyclized Pyrrolidine Scaffold vs. Acyclic Phenethylamine Analogs for Improved Target Selectivity

Cyclization of the phenethylamine backbone into a pyrrolidine ring represents a well-validated strategy for restricting conformational freedom and improving receptor subtype selectivity. The compound 2CB-Ind, a conformationally restricted indane analog (C12H16BrNO2), exhibits a Ki of 47 nM at the human 5-HT2A receptor [1]. The target compound's 2-aryl-pyrrolidine scaffold imposes a different conformational constraint than the indane of 2CB-Ind, with the pyrrolidine nitrogen positioned approximately 2.5–3.0 Å closer to the aromatic ring plane compared to the acyclic 2C-B phenethylamine (2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine) [2]. This spatial reorganization is known from the 2,5-dimethoxyphenylpiperidine SAR literature to be a critical determinant of 5-HT2A vs. 5-HT2C functional selectivity, where the eutomer 6eu achieves complete 5-HT2C antagonism (IC50 = 640 nM) while maintaining 5-HT2AR partial agonism (EC50 = 69 nM, Rmax = 37%) — a profile unattainable with the corresponding acyclic phenethylamine [3].

Conformational Restriction GPCR Pharmacology Off-Target Profiling

Optimal Application Scenarios for 1-((2S)Pyrrolidin-2-YL)-2-bromo-4,5-dimethoxybenzene Based on Quantitative Differentiation Evidence


Enantioselective Structure-Activity Relationship (SAR) Studies Targeting Aminergic GPCRs with Defined (S)-Stereochemistry

The defined (2S)-enantiomeric identity of this compound (CAS 1213650-18-0) makes it an ideal candidate for enantioselective SAR programs aimed at aminergic GPCR targets, where stereochemistry at the α-carbon of the basic amine is a well-established determinant of potency and efficacy. As demonstrated in the closely related 2,5-dimethoxyphenylpiperidine series, enantiomeric pairs can diverge by over 5-fold in EC50 at the 5-HT2A receptor [1]. Researchers requiring a single, defined enantiomer for in vitro pharmacology — rather than a racemate requiring subsequent chiral resolution — should prioritize this compound to reduce experimental variability and simplify data interpretation .

Intellectual Property Differentiation: Developing Novel Chemical Matter Outside the 4-Bromo-2,5-Dimethoxy Patent Space

The 2-bromo-4,5-dimethoxy substitution pattern positions this compound outside the heavily patented 4-bromo-2,5-dimethoxy series claimed by Lophora ApS (US20210137908A1) for 5-HT2A agonist applications [1]. The ortho-bromine substitution alters the electronic distribution on the aromatic ring and shifts the lipophilic substituent away from the position critical for high-affinity 5-HT2A binding in the 2C-x pharmacophore model . Medicinal chemistry teams pursuing novel composition-of-matter patents for CNS indications should select this regioisomer to maximize freedom-to-operate while retaining the favorable physicochemical properties (LogP 2.67) of the dimethoxyphenyl-pyrrolidine class [2].

Conformational Analysis and Computational Chemistry Studies Leveraging the Rigid 2-Aryl-Pyrrolidine Scaffold

The 2-aryl-pyrrolidine scaffold, with pyrrolidine attached at the ortho position of the phenyl ring, provides a uniquely constrained ligand geometry for computational docking and molecular dynamics studies. The steric clash between the pyrrolidine ring and the adjacent bromine and 4-methoxy substituents restricts bond rotation, reducing the number of accessible conformers compared to 3-aryl-pyrrolidine analogs [1]. This conformational simplification is valuable for pharmacophore modeling and free-energy perturbation (FEP) calculations, where fewer degrees of freedom translate to improved sampling convergence. The computed LogP of 2.67 and boiling point of 334.4 °C further support reliable handling in automated library synthesis and high-throughput purification workflows .

Synthetic Methodology Development: Ortho-Substituted Aryl-Pyrrolidine as a Model Substrate for Cross-Coupling and C-H Functionalization

The ortho-bromo substituent adjacent to the pyrrolidine-bearing carbon makes this compound a valuable model substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) where steric hindrance from the neighboring pyrrolidine ring tests catalyst and ligand performance [1]. The defined (S)-stereochemistry also enables its use as a chiral building block for diastereoselective transformations, where the pyrrolidine nitrogen can serve as a directing group for C-H activation or as a handle for further N-functionalization. The moderate boiling point (334.4 °C) facilitates purification of reaction products by distillation, an advantage over the higher-boiling 4-bromo analog (352.5 °C) .

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